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molecular formula C16H13NO B084692 2-Methyl-4,5-diphenyloxazole CAS No. 14224-99-8

2-Methyl-4,5-diphenyloxazole

Cat. No. B084692
M. Wt: 235.28 g/mol
InChI Key: QLQIWRCWPJRJJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09167820B2

Procedure details

2-Oxo-1,2-diphenylethyl acetate 24 (0.20 g, 0.79 mmol) was dissolved in DMF (10 mL). Thiourea was then added and the reaction was refluxed (160° C., oil bath) under nitrogen atmosphere. As the reaction progressed, the color changed from colorless to a light yellow-orange and had an odorous smell. The reaction was monitored by TLC and when complete, the reaction mixture was dissolved in dichloromethane (40 mL) and then washed with water (3×30 mL). The dichloromethane layer was separated and dried over anhydrous sodium sulfate. Removal of the drying agent by filtration and rotary evaporation of the solvent gave a crude oil that was purified by flash chromatography on silica gel (dichloromethane) to provide 25 (74%): Rf: 0.098 (hexane/ethyl acetate, 2:1); FTIR 2920.50; 1220.30; 1502.00, 1588.24 cm−1; 1H NMR (400 MHz, CDCl3) δ: 2.617 (s, 3H); 7.25-7.66 (m, 10H, aromatic); 13C NMR (100 MHz, CDCl3) δ 160.35, 145.41, 134.82, 126.46-132.14, 13.92; HRMS calcd for C16H13NO (M+H)+ 236.1075, Found: 236.1077.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Yield
74%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:6](=O)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)(=O)[CH3:2].[NH2:20]C(N)=S>CN(C=O)C.ClCCl>[CH3:2][C:1]1[O:4][C:5]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[C:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:20]=1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C)(=O)OC(C(C1=CC=CC=C1)=O)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (3×30 mL)
CUSTOM
Type
CUSTOM
Details
The dichloromethane layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the drying agent
FILTRATION
Type
FILTRATION
Details
by filtration and rotary evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave a crude oil that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica gel (dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
CC=1OC(=C(N1)C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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